
YM-758: A Review of its Preclinical and
Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YM-758

Cat. No.: B1241951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
YM-758 is a novel small molecule that was under development as a blocker of

hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, also known as "funny"

current (If) channels.[1] These channels are crucial in regulating pacemaker activity in both the

heart and the nervous system. By inhibiting the If current, YM-758 demonstrated the potential

to selectively lower heart rate, making it a candidate for the treatment of cardiovascular

conditions such as stable angina and atrial fibrillation.[1][2] This technical guide provides a

comprehensive review of the available scientific literature on YM-758, focusing on its

mechanism of action, pharmacology, and metabolic profile. The development of YM-758 was

discontinued, and as such, the publicly available data is primarily from preclinical studies.[1]

Mechanism of Action
YM-758 exerts its pharmacological effect by directly blocking HCN channels.[1] These

channels are responsible for the pacemaker current (If) in the sinoatrial node of the heart,

which is a key determinant of heart rate. By inhibiting this current, YM-758 causes a reduction

in the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate.[3]

This targeted action on the If current allows for heart rate reduction without significantly

affecting other cardiovascular parameters such as blood pressure or myocardial contractility.[3]
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Pharmacokinetics and Metabolism
The pharmacokinetic profile of YM-758 has been investigated in several preclinical species,

including rats and dogs, with some comparative data from human liver microsomes.

Absorption and Distribution
Following oral administration, YM-758 is absorbed, although its absolute bioavailability was

reported to be relatively low in animal models.[2] Studies in pregnant and lactating rats showed

that the drug is distributed to various tissues, with the highest concentrations found in the liver.

[4] The tissue-to-plasma ratio of radioactivity in the fetus was below 1.0, suggesting limited

placental transfer, which may be due to the activity of efflux transporters like Mdr1.[4]

Conversely, the concentration of YM-758 was significantly higher in the maternal milk of

lactating rats.[4]

Metabolism
In vitro studies using human liver microsomes have shown that YM-758 is metabolized by the

cytochrome P450 (CYP) enzyme system. The primary enzymes involved in its metabolism are

CYP2D6 and CYP3A4.[1] The main metabolic pathways are oxidation, hydration, and

demethylation, which are then followed by conjugation with sulfate or glucuronide.[1]

Drug-Drug Interaction Potential
YM-758 has been evaluated for its potential to cause drug-drug interactions. The inhibitory

potential of YM-758 on major CYP isoforms was assessed, and the results are summarized in

the table below. The Ki values for the inhibition of midazolam, nifedipine, and metoprolol

metabolism (substrates for CYP3A4 and CYP2D6) were found to be significantly higher than

the expected clinical plasma concentrations of YM-758, suggesting a low potential for clinically

relevant drug-drug interactions via CYP inhibition.[1] However, the metabolism of YM-758 itself

can be affected by strong inhibitors of CYP2D6 and CYP3A4.[1]

Quantitative Data Summary
The following tables summarize the available quantitative data for YM-758 from preclinical

studies.

Table 1: In Vitro Cytochrome P450 Inhibition
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CYP Substrate Inhibitor Ki (μM) Reference

Midazolam (CYP3A4) YM-758 59 - 340 [1]

Nifedipine (CYP3A4) YM-758 59 - 340 [1]

Metoprolol (CYP2D6) YM-758 59 - 340 [1]

Table 2: Pharmacokinetic Parameters in Animals

Parameter Rat Dog Reference

Elimination Half-life

(t½)
1.14 - 1.16 h 1.10 - 1.30 h [2]

Total Body Clearance

(CLtot)
5.71 - 7.27 L/h/kg 1.75 - 1.90 L/h/kg [2]

Absolute

Bioavailability
7.5% - 16.6% 16.1% - 22.0% [2]

Table 3: Blood-to-Plasma Partition Coefficients

Species Coefficient Reference

Rat 1.36 - 1.42 [2]

Dog 0.95 - 1.15 [2]

Human 0.71 - 0.85 [2]

Signaling Pathways and Experimental Workflows
Signaling Pathway of YM-758 Action
The primary mechanism of action of YM-758 involves the blockade of HCN channels in the

sinoatrial node, leading to a reduction in heart rate.
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Caption: Mechanism of action of YM-758 in reducing heart rate.

Metabolic Pathway of YM-758
YM-758 undergoes metabolism primarily through the cytochrome P450 system in the liver.
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Caption: Metabolic pathways of YM-758.
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Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain.

However, based on the descriptions in the publications, the following general methodologies

were likely employed.

In Vitro CYP Inhibition Assay
Objective: To determine the inhibitory potential of YM-758 on major human cytochrome P450

isoforms.

Methodology:

Human liver microsomes were used as the source of CYP enzymes.

Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, metoprolol

for CYP2D6) were incubated with the microsomes in the presence of various

concentrations of YM-758.

The formation of the specific metabolite of the probe substrate was measured using liquid

chromatography-mass spectrometry (LC-MS).

The concentration of YM-758 that caused 50% inhibition of the enzyme activity (IC50) was

determined.

The inhibitor constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff

equation.

Pharmacokinetic Studies in Animals
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of

YM-758 in preclinical species.

Methodology:

Animal models (e.g., rats, dogs) were administered a single dose of YM-758, either

intravenously or orally.
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Blood samples were collected at various time points after dosing.

The concentration of YM-758 in plasma was quantified using a validated analytical

method, such as LC-MS.

Pharmacokinetic parameters, including half-life, clearance, and bioavailability, were

calculated using non-compartmental analysis.

For tissue distribution studies, radiolabeled YM-758 (e.g., with 14C) was administered,

and the radioactivity in various tissues was measured at different time points.

Conclusion
YM-758 is an HCN channel blocker that showed promise as a heart rate-lowering agent for

cardiovascular diseases. Preclinical studies have characterized its pharmacokinetic profile and

metabolic pathways, indicating metabolism primarily by CYP2D6 and CYP3A4 with a low

potential for CYP-mediated drug-drug interactions. Despite its interesting pharmacological

profile, the clinical development of YM-758 was discontinued. The information presented in this

guide, based on the available scientific literature, provides a valuable resource for researchers

in the fields of cardiovascular pharmacology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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